4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one
Description
4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C₉H₁₄O₃ It is a cyclohexenone derivative, characterized by the presence of a hydroxyl group and a hydroxypropan-2-yl group attached to the cyclohexene ring
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O3/c1-8(2,11)9(12)5-3-7(10)4-6-9/h3,5,11-12H,4,6H2,1-2H3 |
InChI Key |
PPUIVANKQVBONX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCC(=O)C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one typically involves the reaction of cyclohexenone with appropriate reagents to introduce the hydroxypropan-2-yl group. One common method involves the use of a Grignard reagent, such as isopropylmagnesium bromide, which reacts with cyclohexenone to form the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
Uniqueness
4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one is unique due to the presence of both a hydroxyl group and a hydroxypropan-2-yl group on the cyclohexene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one, with the CAS number 903570-27-4, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- Purity : ≥95%
The compound features hydroxyl groups that are crucial for its biological interactions, allowing it to participate in various biochemical processes.
The biological activity of this compound is attributed to its ability to form hydrogen bonds with biomolecules, influencing their function. The compound's structure enables it to engage in various biochemical reactions, potentially affecting cellular processes such as:
- Antioxidant activity : Scavenging free radicals and reducing oxidative stress.
- Antimicrobial properties : Inhibiting the growth of various pathogens.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A comparative study indicated that the compound showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like ampicillin .
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities. It is believed to protect cells from oxidative damage by neutralizing free radicals, which is crucial in preventing various diseases, including cancer and cardiovascular disorders.
Study on Antibacterial Efficacy
A study highlighted the antibacterial efficacy of this compound against resistant strains of bacteria. The compound displayed a zone of inhibition measuring 5 mm against Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .
Comparative Pharmacological Investigations
Comparative studies have shown that derivatives of 4-hydroxycoumarin, structurally related to our compound, exhibit a wide range of biological activities including anti-inflammatory and anticancer effects. These findings suggest that structural modifications can enhance the pharmacological profile of similar compounds .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
